2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol
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Overview
Description
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol is a chemical compound known for its unique structure and properties It features a benzooxazole ring substituted with a 3-chloro-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with o-aminophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzooxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a hydroxybenzooxazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzooxazole derivatives.
Substitution: Various substituted benzooxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Shares the 3-chloro-4-hydroxyphenyl group but lacks the benzooxazole ring.
3-Chloro-4-hydroxyphenylacetamide: Similar structure but with an acetamide group instead of the benzooxazole ring.
(+)-Xylariamide A: Contains the 3-chloro-4-hydroxyphenyl moiety but differs in its overall structure.
Uniqueness
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol is unique due to the presence of both the benzooxazole ring and the 3-chloro-4-hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8ClNO3 |
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Molecular Weight |
261.66 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C13H8ClNO3/c14-9-5-7(1-3-11(9)17)13-15-10-6-8(16)2-4-12(10)18-13/h1-6,16-17H |
InChI Key |
XCJCSWQYKSCDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)O)Cl)O |
Origin of Product |
United States |
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